molecular formula C8H3F4N B13522583 2,3,5,6-Tetrafluorophenylacetonitrile

2,3,5,6-Tetrafluorophenylacetonitrile

Cat. No.: B13522583
M. Wt: 189.11 g/mol
InChI Key: KBKLIAOMWWBCFJ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorophenylacetonitrile: is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of four fluorine atoms attached to a benzene ring and a nitrile group (-CN) attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorophenylacetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration using a suitable dehydrating agent such as phosphorus oxychloride (POCl3).

    Final Product: The resulting intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorophenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.

    Oxidation: Tetrafluorobenzoic acid derivatives.

    Reduction: Tetrafluorophenylamines.

Scientific Research Applications

2,3,5,6-Tetrafluorophenylacetonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorophenylacetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorobenzonitrile: Similar structure but lacks the acetonitrile moiety.

    2,3,5,6-Tetrafluorophenol: Contains a hydroxyl group instead of a nitrile group.

    2,3,5,6-Tetrafluoroterephthalaldehyde: Contains aldehyde groups instead of a nitrile group.

Uniqueness

2,3,5,6-Tetrafluorophenylacetonitrile is unique due to the presence of both the nitrile group and the tetrafluorinated benzene ring, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C8H3F4N

Molecular Weight

189.11 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluorophenyl)acetonitrile

InChI

InChI=1S/C8H3F4N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2

InChI Key

KBKLIAOMWWBCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CC#N)F)F

Origin of Product

United States

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